9-Benzyl-6,8-diphenyl-9H-purine 9-Benzyl-6,8-diphenyl-9H-purine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17563206
InChI: InChI=1S/C24H18N4/c1-4-10-18(11-5-1)16-28-23(20-14-8-3-9-15-20)27-22-21(25-17-26-24(22)28)19-12-6-2-7-13-19/h1-15,17H,16H2
SMILES:
Molecular Formula: C24H18N4
Molecular Weight: 362.4 g/mol

9-Benzyl-6,8-diphenyl-9H-purine

CAS No.:

Cat. No.: VC17563206

Molecular Formula: C24H18N4

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

9-Benzyl-6,8-diphenyl-9H-purine -

Specification

Molecular Formula C24H18N4
Molecular Weight 362.4 g/mol
IUPAC Name 9-benzyl-6,8-diphenylpurine
Standard InChI InChI=1S/C24H18N4/c1-4-10-18(11-5-1)16-28-23(20-14-8-3-9-15-20)27-22-21(25-17-26-24(22)28)19-12-6-2-7-13-19/h1-15,17H,16H2
Standard InChI Key ZLYKOEJCSKSVEH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C(=NC3=C(N=CN=C32)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

9-Benzyl-6,8-diphenyl-9H-purine is a tri-substituted purine analogue featuring:

  • A benzyl group at the N9 position of the purine core.

  • Phenyl substituents at the C6 and C8 positions.

  • A hydrogen atom at the N7 position, maintaining the canonical purine bicyclic structure.

The compound’s IUPAC name, 9-benzyl-6,8-diphenyl-9H-purine, reflects this substitution pattern. Its structure is derived from the purine scaffold, a heterocyclic aromatic system consisting of fused pyrimidine and imidazole rings . The benzyl and phenyl groups introduce steric bulk and hydrophobicity, which influence both synthetic accessibility and biological interactions .

Synthetic Methodologies

One-Pot Multicomponent Reactions

The synthesis of poly-substituted purines, including 9-benzyl-6,8-diphenyl-9H-purine, often employs one-pot reactions that combine pyrimidine precursors, primary alcohols, and N,N-dimethylamides under basic conditions . Two primary pathways dominate:

Route A: Alkoxyiminium Intermediate Formation

  • Reactants: Pyrimidines, N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAC).

  • Mechanism:

    • Alkoxyiminium species generation: Reaction between amides (e.g., DMF) and alkoxides forms electrophilic intermediates.

    • Nucleophilic aromatic substitution (SNAr): Alkoxides attack the C6 chloro group of pyrimidines.

    • Annulation: Cyclization forms the purine core, with substituents at C8 dictated by the amide’s steric profile .

Route B: Oxidative Coupling Pathway

  • Trigger: Use of bulkier amides (e.g., N,N-dimethylbenzamide) impedes Route A, favoring a metal-free tandem oxidation/annulation.

  • Steps:

    • Alcohol oxidation: Primary alcohols are oxidized in situ to aldehydes.

    • Schiff base formation: Aldehydes react with diaminopyrimidines.

    • Cyclization: Annulation yields purines with C8 substituents derived from the alcohol .

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValue/DescriptionSource
Molecular Weight362.43 g/mol
Melting PointNot reported
SolubilityLikely hydrophobic (logP > 3)
StabilityStable under inert conditions

The compound’s hydrophobicity, inferred from its aromatic substituents, suggests poor aqueous solubility, necessitating organic solvents (e.g., DMSO) for biological assays .

Crystallographic and Stereochemical Considerations

No single-crystal X-ray data are available, but analogous purine derivatives exhibit:

  • Monoclinic crystal systems with π-π stacking between aromatic rings.

  • Chirality: The N9-benzyl group may introduce axial chirality, though racemization is likely rapid at room temperature .

Applications and Future Directions

Chemical Biology Probes

  • Benzodiazepine receptor ligands: 8-Substituted purines show nanomolar affinity for GABAA_A receptors, suggesting utility in neuropharmacology .

  • AGT inhibitors: Radiolabeled purine derivatives (e.g., 18F^{18}\text{F}-FBG) enable in vivo imaging of DNA repair enzymes .

Challenges and Opportunities

  • Synthetic scalability: Route B’s reliance on steric control necessitates precise reaction optimization for gram-scale production .

  • Target selectivity: The promiscuity of purine-binding proteins (e.g., kinases, GPCRs) demands rigorous selectivity profiling.

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